![molecular formula C20H21N3O4S B2390381 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide CAS No. 476462-13-2](/img/structure/B2390381.png)
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
“N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle. The compound also has dimethoxyphenyl and isopropoxybenzamide groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the thiadiazole ring. Unfortunately, without specific data, a detailed analysis isn’t possible .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the various functional groups attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, stability, and reactivity .
Scientific Research Applications
- Research : In vitro studies have explored the neurotoxicity mechanisms of six substituted phenethylamines, including 2C-T-2, 2C-T-4, and 2C-T-7, along with their corresponding NBOMes. These compounds were evaluated for cytotoxic effects in differentiated SH-SY5Y cells and primary rat cortical cultures. The NBOMe drugs exhibited higher cytotoxicity than their counterparts, which correlated with their lipophilicity .
Neurotoxicity Studies
Metabolism and Pharmacokinetics
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)27-14-7-5-13(6-8-14)18(24)21-20-23-22-19(28-20)16-11-15(25-3)9-10-17(16)26-4/h5-12H,1-4H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTESWOOQURLDIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide |
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